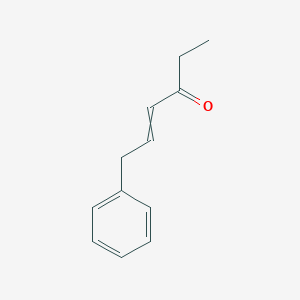

6-Phenylhex-4-en-3-one

Description

Properties

CAS No. |

24616-05-5 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-4-en-3-one |

InChI |

InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3 |

InChI Key |

KJLQMHQGSFILKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylhex 4 En 3 One and Analogous Enone Systems

Established Synthetic Routes to Enone Frameworks

Several well-established methods are routinely employed for the synthesis of enones. These strategies often involve the formation of carbon-carbon bonds and subsequent manipulation of functional groups to yield the desired α,β-unsaturated carbonyl system.

Aldol (B89426) Condensation Strategies

The aldol condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated aldehydes and ketones. libretexts.orgnumberanalytics.comwikipedia.org This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield the conjugated enone. numberanalytics.comwikipedia.org The driving force for this elimination of water is the formation of a stable, conjugated system. organic-chemistry.org

The general mechanism under basic conditions involves the formation of an enolate ion from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second carbonyl compound. libretexts.orglibretexts.org Subsequent protonation yields the aldol addition product, which can be dehydrated upon heating to afford the α,β-unsaturated carbonyl compound. libretexts.org In crossed aldol condensations, where two different carbonyl compounds are used, the reaction can be directed by using a non-enolizable aldehyde, such as an aromatic aldehyde, which can only act as the electrophile. wikipedia.orglibretexts.org The Claisen-Schmidt reaction is a specific example of a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.orglibretexts.org

Table 1: Key Features of Aldol Condensation for Enone Synthesis

| Feature | Description |

| Reactants | Two carbonyl compounds (aldehydes or ketones), at least one of which must have an α-hydrogen. libretexts.org |

| Catalyst | Acid or base. wikipedia.org |

| Intermediate | β-hydroxy aldehyde or ketone (aldol). numberanalytics.com |

| Product | α,β-unsaturated aldehyde or ketone (enone). wikipedia.org |

| Driving Force | Formation of a stable conjugated system upon dehydration. organic-chemistry.org |

Grignard Reaction Pathways with Subsequent Oxidation

Grignard reagents, or organomagnesium halides, are powerful nucleophiles that readily add to the carbonyl group of aldehydes and ketones. wikipedia.orgorganic-chemistry.org While the direct reaction of a Grignard reagent with an α,β-unsaturated ketone typically results in 1,2-addition to the carbonyl carbon, a multi-step sequence involving a Grignard reaction can be employed to synthesize enones. stackexchange.com This pathway involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol. masterorganicchemistry.com Subsequent oxidation of this secondary alcohol furnishes a ketone. masterorganicchemistry.com This ketone can then undergo further reactions, such as an aldol condensation, to generate the desired α,β-unsaturated system.

For instance, to synthesize a tertiary alcohol, an aldehyde can be reacted with a Grignard reagent to produce a secondary alcohol, which is then oxidized to a ketone. A second Grignard reaction with this ketone will then yield the target tertiary alcohol. masterorganicchemistry.com Common oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), the Dess-Martin periodinane, and the Swern oxidation. masterorganicchemistry.com

Table 2: Grignard-Based Enone Synthesis Strategy

| Step | Transformation | Reagents |

| 1 | Aldehyde to Secondary Alcohol | Grignard Reagent (R-MgX) masterorganicchemistry.com |

| 2 | Secondary Alcohol to Ketone | PCC, Dess-Martin Periodinane, or Swern Oxidation masterorganicchemistry.com |

| 3 | Ketone to Enone | Aldol Condensation or other elimination reaction |

Michael Addition Protocols for Alkenyl Ketones

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds by the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. pressbooks.pubmasterorganicchemistry.comwikipedia.org This reaction is particularly useful for the synthesis of 1,5-dicarbonyl compounds. masterorganicchemistry.comlibretexts.org The nucleophiles in Michael additions are typically stabilized enolates derived from compounds like β-ketoesters, malonates, and β-cyanoesters. wikipedia.orglibretexts.org

The mechanism involves the formation of an enolate, which then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate that is subsequently protonated. pressbooks.pub A combination of a Michael addition followed by an intramolecular aldol condensation is known as a Robinson annulation, which is a powerful ring-forming reaction. pressbooks.pub In some synthetic strategies, a Michael addition can be the first step in a sequence to prepare a more complex α,β-unsaturated ketone. youtube.com

Stereoselective and Regioselective Synthesis Approaches

Modern synthetic chemistry increasingly focuses on the development of methods that allow for precise control over the stereochemistry and regiochemistry of the products. This is particularly important in the synthesis of complex molecules where specific isomers are required.

Gold-Catalyzed Transformations for Stereocontrolled Enone Synthesis

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis due to the ability of gold complexes to act as soft, π-acidic catalysts that can activate alkynes, allenes, and alkenes towards nucleophilic attack. beilstein-journals.orgrsc.org These reactions often proceed under mild conditions and exhibit unique reactivity and selectivity. nih.gov

A notable application of gold catalysis in enone synthesis involves the reaction of vinyldiazo compounds with alkenylsilanes. nih.govacs.org This transformation provides a regio- and stereoselective route to skipped dienes, which are valuable synthetic intermediates. nih.govacs.org The silyl (B83357) group in the alkenylsilane plays a crucial role in controlling the regio- and stereoselectivity of the reaction. nih.govacs.org

The proposed mechanism begins with the gold-catalyzed decomposition of the vinyldiazo compound to form a gold carbene intermediate. acs.org This intermediate is then attacked by the alkenylsilane at the vinylogous position, generating a carbocationic species that is stabilized by both π-conjugation and the β-silicon effect. acs.org Subsequent steps lead to the formation of the skipped diene with high stereochemical fidelity. nih.govacs.org Gold catalysts have also been employed in various other transformations involving diazo compounds, such as C-H insertion and cycloaddition reactions, highlighting their versatility in modern organic synthesis. rsc.orgbeilstein-journals.orgnih.gov

Table 3: Gold-Catalyzed Synthesis of Skipped Dienes

| Component | Role | Reference |

| Vinyldiazo Compound | Carbene Precursor | nih.gov, acs.org |

| Alkenylsilane | Nucleophile and Stereodirecting Group | nih.gov, acs.org |

| Gold Catalyst | π-Acidic Catalyst | nih.gov, acs.org |

| Product | Skipped Diene | nih.gov, acs.org |

Regio- and Stereoselectivity in Skipped Diene and Enyne Formation

The formation of skipped dienes and enynes, where two double or triple bonds are separated by a single methylene (B1212753) group, presents a significant challenge in organic synthesis due to the potential for multiple positional and geometric isomers. In the context of synthesizing analogs of 6-phenylhex-4-en-3-one, controlling the regio- and stereoselectivity of these moieties is paramount.

Recent studies have demonstrated that the skipped diene motif can be susceptible to activation at bis-allylic positions. For instance, in the synthesis of complex natural products, the presence of a skipped diene can lead to challenges in subsequent transformations. In one such case, a skipped diene motif possessed bis-allylic positions that were found to be more susceptible to activation by exogenous radical hydrogen abstractors. acs.org This highlights the need for careful consideration of reagent and catalyst choice to avoid undesired side reactions and ensure the integrity of the desired skipped diene or enyne structure. The strategic placement of functional groups and the use of directing groups can be employed to influence the regiochemical outcome of reactions, while the stereoselectivity is often governed by the choice of chiral catalysts or auxiliaries.

Asymmetric Conjugate Addition to Linear Trisubstituted Enones

Asymmetric conjugate addition is a powerful tool for the enantioselective formation of carbon-carbon bonds, and it is particularly relevant to the synthesis of chiral derivatives of this compound. This method allows for the introduction of a substituent at the β-position of the enone, creating a stereocenter with high levels of enantiomeric excess.

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a widely utilized method for C-C bond construction. nih.gov The development of catalytic, enantioselective versions of this reaction is of significant importance. nih.gov While methods for dialkylzinc reagents have been well-established for various cyclic enones, including challenging substrates like cyclopentenones, lactones, and acyclic enones, achieving high stereoselectivity with other organometallic reagents has been more difficult. nih.gov

Recent advancements have focused on expanding the scope of nucleophiles and enone substrates. For instance, the use of Grignard reagents in copper-catalyzed asymmetric conjugate additions has been shown to achieve high enantioselectivities, obviating the need for the more traditional dialkylzinc reagents. nih.gov Furthermore, the trapping of the resulting enolate intermediate allows for the formation of adjacent quaternary and tertiary stereocenters in a single pot. nih.gov

Table 1: Asymmetric Conjugate Addition to Cyclic Enones

| Enone | Nucleophile | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Cyclohexenone | Alkylmagnesium bromides | CuCl or CuBr·SMe₂ with ferrocenyl diphosphine ligands | Up to 96% | nih.gov |

| α-Substituted Cyclic Enones | Various Grignard reagents | NHC-Cu complex | High | nih.gov |

| Trisubstituted Enones | Trialkylaluminium reagents | Copper salt with tropos-phosphoramidite-based ligand | Up to 98% | nih.gov |

Copper-catalyzed asymmetric conjugate addition has emerged as a premier method for the synthesis of chiral ketones. The use of alkylzirconium reagents, generated in situ from alkenes via hydrozirconation with the Schwartz reagent, offers a versatile and functional group tolerant approach. nih.govresearchgate.net This methodology has been successfully applied to both cyclic and acyclic enones. nih.govresearchgate.netthieme-connect.com

The reaction typically involves the addition of the pre-formed alkylzirconium reagent to a solution containing a copper-ligand complex, followed by the introduction of the enone. nih.govresearchgate.net This procedure is scalable and can be performed at room temperature. nih.govresearchgate.net The choice of the chiral ligand is crucial for achieving high enantioselectivity. Phosphoramidite ligands, in particular, have proven to be effective in complex with copper triflate for the addition of alkylzirconium species to acyclic enones. thieme-connect.com

The scope of the reaction can be influenced by the structure of the enone. For instance, while a variety of functionalized nucleophiles can be employed, the enone scope in some cases may be limited to acyclic enones with non-branched β-substituents. thieme-connect.com

The design and selection of chiral ligands are central to the success of enantioselective conjugate addition reactions. In the context of copper-catalyzed additions of alkylzirconium reagents, a variety of chiral ligands have been explored.

Phosphoramidite ligands derived from BINOL have been shown to be highly effective for the conjugate addition of dialkylzinc reagents to cyclic enones. libretexts.org For the addition of Grignard reagents, commercially available chiral ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos derivatives, have provided outstanding results with copper catalysts. nih.gov The optimal ligand is often highly dependent on the specific enone substrate. nih.gov

In the enantioselective addition of alkylzirconium reagents to aldehydes, the Ph-BINMOL ligand in the presence of a titanium alkoxide and a zinc salt has proven to be effective. mdpi.com This highlights the importance of a multi-component catalyst system in achieving high levels of stereocontrol. The development of new and more efficient chiral ligands remains an active area of research, with the goal of expanding the substrate scope and improving the enantioselectivity of these important transformations.

Enantiodivergent Synthetic Strategies

Enantiodivergent synthesis refers to the ability to produce either enantiomer of a chiral product from a single, common starting material by simply changing the reaction conditions or the catalyst. This approach is highly valuable as it provides access to both enantiomers of a target molecule, which is often necessary for pharmacological studies.

While specific enantiodivergent strategies for this compound are not extensively detailed in the provided search results, the principles of enantiodivergent synthesis are applicable. For example, in the synthesis of chiral vicinal amino alcohols, engineered amine dehydrogenases have been used to produce (S)-configured products. By employing a different enzyme or a catalyst with the opposite chirality, it would be possible to obtain the (R)-enantiomer.

Chemoenzymatic Pathways to Chiral Hydroxy Ketones

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. This approach is particularly useful for the preparation of chiral hydroxy ketones, which can be valuable precursors to enones like this compound.

One strategy involves the kinetic resolution of a racemic mixture of hydroxy ketones using an enzyme. For example, a chemoenzymatic route to both enantiomers of 4-hydroxycyclohex-2-en-1-one has been developed. nih.gov This process starts with the manganese(III) acetate-mediated acetoxylation of a methoxycyclohexenone, followed by an enzyme-mediated hydrolysis of the resulting α-acetoxy enone. nih.gov This enzymatic step provides both the acetoxy enone and the hydroxy enone with high enantiomeric excesses. nih.gov

Another approach utilizes ketoreductase enzymes for the chemo- and stereoselective reduction of prochiral diketones to afford chiral fluorinated hydroxyketones with excellent enantiomeric excess and yield. nih.gov These enzymes can differentiate between two different ketone functionalities within the same molecule, eliminating the need for protecting groups. nih.gov Furthermore, a convenient chemoenzymatic route to hydroxymethyl ketones involves the transformation of halogenomethyl ketones to their corresponding acetoxymethyl ketones, followed by enzyme-catalyzed ethanolysis. rsc.org

Stereoselective Total Synthesis of Related Natural Products

For example, in the total synthesis of (+)-α-tocopherol, a key step involves the preparation of an enone intermediate via an aldol/dehydration procedure. acs.orgacs.org The stereoselective synthesis of the chroman scaffold is a major challenge in this synthesis. acs.orgacs.org

In another example, the total synthesis of the marine natural products (3Z)- and (3E)-elatenynes, which feature a bis-tetrahydrofuran core, relies on a highly stereoselective intramolecular amide enolate alkylation. rsc.org The development of novel and efficient methods for the stereocontrolled synthesis of complex fragments is a continuous driving force in the field of natural product synthesis.

The conjugate addition of organometallic reagents to enones has also been a key strategy in natural product synthesis. For instance, the total synthesis of deoxy-estrone utilized a copper-catalyzed conjugate addition of a vinyl cuprate (B13416276) to an enone. organicchemistrydata.org

Novel and Emerging Synthetic Techniques

Recent advancements in organic chemistry have led to the development of sophisticated methods for synthesizing enone systems. These techniques often provide improved efficiency, selectivity, and atom economy compared to traditional approaches.

Catalyst-Free Chemo-, Regio-, and Stereoselective Amination Reactions of Alkynones

A noteworthy and environmentally conscious approach to analogous enone systems involves the catalyst-free reaction between alk-3-yn-1-ones and o-phenylenediamines. rsc.orgresearchgate.net This method demonstrates high atom economy and can be directed to selectively produce either conjugated enaminones or 1,5-benzodiazepines. rsc.org

Under microwave irradiation in ethanol, the reaction of alk-3-yn-1-ones with o-phenylenediamines yields benzyl-substituted 1,5-benzodiazepines in good yields (70–92%). rsc.orgresearchgate.net However, by modifying the reaction conditions to room temperature and adding triethylamine (B128534) as a stabilizer, the pathway shifts to produce (Z)-3-amino-2-alkenones, a class of compounds analogous to the enone scaffold of this compound, with high yields (70–99%). rsc.orgresearchgate.net The process is highly chemo-, regio-, and stereoselective. For instance, the reaction of an alkynone with aniline (B41778) derivatives can selectively produce the (Z)-enaminone, such as (Z)-6-Phenyl-5-(phenylamino)hex-4-en-3-one. researchgate.net The stereochemistry of these products has been confirmed through X-ray crystallography. rsc.org

This dual reactivity provides a versatile, catalyst-free method for generating structurally diverse nitrogen-containing compounds from a common set of starting materials. rsc.org

Table 1: Catalyst-Free Amination of Alkynones

| Starting Materials | Conditions | Product Type | Yield |

| Alk-3-yn-1-ones, o-Phenylenediamines | Microwave, Ethanol | 1,5-Benzodiazepines | 70-92% |

| Alk-3-yn-1-ones, o-Phenylenediamines | Room Temp, Et3N | (Z)-3-Amino-2-alkenones | 70-99% |

Multicomponent Reaction (MCR) Approaches for Enone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. organic-chemistry.org Several MCRs have been developed for the synthesis of enone scaffolds. organic-chemistry.orgacs.org

One such example is a three-component cascade reaction involving terminal alkynes, ketones, and ethyl acetoacetate, promoted by a strong base like KOtBu in DMSO. acs.org This metal-free, one-pot process yields highly functionalized di- and trisubstituted cyclohex-2-enone derivatives. The reaction demonstrates excellent functional group tolerance and is viable with a wide range of aryl, alkyl, and cyclic ketones. acs.org Another MCR approach involves the Ritter-type reaction, where an aldehyde, ketone, and nitrile react in the presence of trifluoromethanesulfonic acid (TfOH) to produce β-acylamino ketones, which contain a masked enone-like structure. organic-chemistry.org

The power of MCRs also lies in their ability to be combined with other transformations. For example, an Ugi four-component reaction can be paired with a [2+2] enone-olefin photochemical cycloaddition to create complex, polycyclic scaffolds with high stereoselectivity. acs.org These MCR strategies offer rapid and atom-economical access to diverse enone-containing structures from simple, readily available precursors. organic-chemistry.orgacs.org

Intramolecular Cyclization in the Context of Enone Precursors

Enones are valuable precursors in intramolecular cyclization reactions, which are powerful methods for constructing cyclic and polycyclic frameworks. nih.gov A prominent example is the intramolecular [2+2] photocycloaddition between an enone and an alkene tethered to the same molecule. wikipedia.org This reaction proceeds through a triplet diradical intermediate, ultimately forming a cyclobutane (B1203170) ring. wikipedia.org Such reactions have been utilized to create complex, strained polycyclic systems, including [4-5-6] tricyclic frameworks, often with excellent diastereoselectivity. researchgate.net

In a different approach, monocyclic enones can be converted into bicyclic intermediates through diastereoselective cationic cyclization reactions. nih.gov These intermediates serve as key building blocks for the synthesis of complex natural products. Gold-catalyzed intramolecular reactions of alkynyl ketones also provide an efficient route to cyclic enones. beilstein-journals.org This oxygen transfer reaction, sometimes termed alkyne-carbonyl metathesis, can be part of a cascade process, such as a tandem oxygen transfer/Nazarov cyclization, to generate fused bicyclic and tricyclic systems with high diastereoselectivity from enynone precursors. beilstein-journals.org These intramolecular strategies highlight the utility of the enone moiety as a reactive handle for the assembly of intricate molecular architectures.

Synthesis of Vicinal Amino Alcohols from Cyclopropanols

An indirect but synthetically clever approach related to enone chemistry is the synthesis of vicinal amino alcohols from cyclopropanols. nih.govacs.orgacs.org This method provides access to a structural motif prevalent in natural products and pharmaceuticals. rsc.org The key step involves the ring-opening of a 1-substituted cyclopropanol (B106826) using an organozinc reagent like diethylzinc (B1219324) to form a zinc homoenolate. nih.govacs.org

This homoenolate is essentially an "umpolung" equivalent of an enolate, meaning it reverses the normal polarity of the functional group. This reactive intermediate then adds to a chiral N-tert-butanesulfinyl imine in a highly regio- and stereoselective manner. nih.govacs.org The reaction yields anti-vicinal amino alcohol derivatives with high diastereoselectivity. nih.gov The starting cyclopropanols are readily prepared from carboxylic esters, and the sulfinyl imines are derived from aldehydes or ketones. acs.org This transformation effectively couples two carbon atoms that, in their precursor forms (a carbonyl and a homoenolate), possess the same polarity, showcasing a sophisticated application of reactivity principles to construct complex acyclic structures. nih.govacs.org

Mechanistic Investigations of Reactions Involving 6 Phenylhex 4 En 3 One

Elucidating Reaction Pathways and Transition States

The reactivity of 6-Phenylhex-4-en-3-one is largely dictated by the interplay between its phenyl ring, the conjugated enone system, and the terminal alkene. Understanding the intricate details of its reaction pathways and the associated transition states is paramount for controlling reaction outcomes and designing novel synthetic methodologies.

Detailed Mechanistic Studies of Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. Mechanistic studies in this area have provided valuable insights into the factors governing the stereochemistry and regiochemistry of these additions.

While direct studies on the halolactonization of this compound are not extensively documented, the mechanism can be inferred from studies on structurally similar compounds, such as 4-phenyl-hex-4-enoic acid. The classic mechanism for halolactonization involves a two-step pathway initiated by the electrophilic attack of a halogen on the alkene, leading to the formation of a cyclic halonium ion intermediate. This is followed by an intramolecular attack by the carbonyl oxygen, acting as a nucleophile, to form the lactone ring.

However, an alternative, concerted mechanism known as the Nucleophile-Assisted Alkene Activation (NAAA) has been proposed. In this pathway, the nucleophile plays a more active role in the rate-determining step, pre-polarizing the alkene for the electrophilic attack. This avoids the formation of a discrete cationic intermediate.

The Nucleophile-Assisted Alkene Activation (NAAA) mechanism presents an alternative to the traditional stepwise electrophilic addition. In this concerted process, the nucleophile actively participates in the activation of the alkene. For a substrate like this compound, the carbonyl oxygen could act as the internal nucleophile. This assistance from the nucleophile facilitates the attack of the electrophile on the double bond, bypassing the formation of a distinct halonium ion intermediate. This mechanism is particularly relevant in explaining the stereochemical outcomes of certain reactions where a concerted pathway is favored.

Mechanistic Insights into Catalytic Transformations

Catalysis offers a powerful tool to modulate the reactivity and selectivity of reactions involving this compound. Mechanistic studies of these catalytic processes are essential for catalyst design and reaction optimization.

Gold catalysts, particularly gold(I) complexes, are known to be highly effective in activating alkynes and alkenes towards nucleophilic attack. While specific gold-catalyzed reactions of this compound are not widely reported, the general mechanism involves the coordination of the gold catalyst to the π-system of the enone. This coordination enhances the electrophilicity of the double or triple bond, facilitating subsequent transformations such as cyclizations or additions. These reactions often proceed through a stepwise mechanism involving intermediates like gold-vinyl or gold-carbene species. The nature of the ligands on the gold center and the reaction conditions can significantly influence the reaction pathway and the final product distribution.

Lewis acids are frequently employed to activate carbonyl compounds towards nucleophilic attack. In the context of an allylboration reaction involving this compound, a Lewis acid would coordinate to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic allylboron reagent. The reaction is believed to proceed through a Zimmerman-Traxler-type transition state, a six-membered cyclic transition state, which accounts for the high levels of stereoselectivity often observed in these reactions. The choice of Lewis acid and the specific allylboron reagent are critical in determining the efficiency and stereochemical outcome of the transformation.

Photochemical Reactivity of Enone Systems

The enone functional group in this compound, which consists of a conjugated alkene and ketone, is the primary site of its photochemical reactivity. Upon absorption of light, the molecule is promoted to an electronically excited state, unlocking reaction pathways not accessible under thermal conditions. The behavior of these excited states, particularly the triplet state, is crucial to understanding the subsequent chemical transformations.

Dynamics of Triplet Excited States in Cyclic Conjugated Enones

While this compound is an acyclic enone, the study of cyclic conjugated enones provides fundamental insights into the dynamics of the triplet excited states applicable to all enone systems. acs.org Upon excitation, enones can undergo intersystem crossing from the initial singlet excited state (S₁) to a more stable triplet excited state (T₁). Transient absorption spectroscopy reveals that these triplet states are dynamic species. acs.org In some conjugated systems, these triplet states can have lifetimes extending from microseconds to milliseconds, a duration that is orders of magnitude longer than typical excited states. ed.ac.uk

The formation of the triplet state is often efficient in conjugated molecules. rsc.org For instance, studies on phenylthiophene compounds, which share a conjugated system, show that intersystem crossing to the triplet manifold occurs on a picosecond timescale. rsc.org The structure of the molecule, such as the degree of substitution, can significantly influence the rate of this process. rsc.org The triplet state of an enone is often described as having diradical character, with two unpaired electrons, which governs its reactivity. youtube.com Specifically, a triplet excited state must evolve to a triplet diradical, which influences the nature of the subsequent reaction intermediates and products. youtube.com

Excited State Deactivation Pathways

Once formed, the excited state of an enone must eventually return to the ground state through various deactivation pathways. These pathways can be either radiative (e.g., fluorescence, phosphorescence) or non-radiative. For many organic molecules, non-radiative deactivation is dominant. Key pathways include:

Internal Conversion and Intersystem Crossing: The molecule can relax from a higher excited state to a lower one (internal conversion) or change its spin multiplicity (intersystem crossing) from singlet to triplet. rsc.orgyoutube.com

Conical Intersections: A crucial mechanism for rapid, radiationless deactivation involves conical intersections, which are points where the potential energy surfaces of two electronic states (e.g., the excited state and the ground state) cross. rsc.orgnih.gov These intersections provide an efficient funnel for the molecule to return to the ground state. rsc.org

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, deactivation can occur via the formation of a twisted intramolecular charge transfer state. researchgate.net This involves rotation around a bond in the excited state, leading to charge separation, followed by relaxation.

Chemical Reactions: The excited state can deactivate by undergoing a chemical reaction, such as cycloaddition, isomerization, or hydrogen abstraction, leading to the formation of a stable photoproduct.

| Deactivation Pathway | Description | Key Factors |

| Conical Intersection | A point of degeneracy between electronic states that allows for ultra-fast, non-radiative relaxation to the ground state. rsc.orgnih.gov | Molecular geometry, presence of specific functional groups. rsc.org |

| Intersystem Crossing (ISC) | A transition from a singlet excited state (S₁) to a triplet excited state (T₁). youtube.com | Spin-orbit coupling, molecular structure. rsc.org |

| Twisted Intramolecular Charge Transfer (TICT) | Formation of a charge-separated state through bond rotation, often facilitated by polar solvents. researchgate.net | Solvent polarity, molecular structure allowing for rotation. researchgate.net |

| Photochemical Reaction | The excited state undergoes a chemical transformation to form a new molecule. | Nature of the excited state (singlet vs. triplet), presence of reactants. |

Stereochemical Control and Regiochemical Preferences in Reactions

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal in the synthesis of complex molecules. For a molecule like this compound, key stereochemical considerations include the geometry of the carbon-carbon double bond and the creation of new stereocenters during reactions.

Factors Influencing E/Z Isomerism in Product Formation

The carbon-carbon double bond at the 4 and 5 positions of this compound cannot rotate freely without breaking the pi bond. masterorganicchemistry.com This restricted rotation gives rise to geometric isomers, designated as E and Z. The E isomer has the higher-priority groups on opposite sides of the double bond, while the Z isomer has them on the same side.

The formation of one isomer over the other in a chemical reaction is influenced by several factors:

Reaction Mechanism: The specific pathway of the reaction (e.g., concerted vs. stepwise) dictates the geometric constraints during the formation of the double bond.

Steric Hindrance: The steric bulk of the substituents around the forming double bond can favor the formation of the less sterically hindered isomer, which is often the E isomer.

Thermodynamic vs. Kinetic Control: Under thermodynamic control (reversible conditions, longer reaction times), the more stable isomer will be the major product. Under kinetic control (irreversible conditions, low temperatures), the isomer that is formed faster will predominate.

These isomers are diastereomers, meaning they have different physical properties such as boiling points, melting points, and spectral characteristics, allowing for their potential separation. masterorganicchemistry.com

Stereocontrol via Chiral Auxiliaries and Reagents

When reactions create new stereocenters, such as during an alkylation or aldol (B89426) reaction at the carbon adjacent to the carbonyl group (the α-carbon), controlling the resulting stereochemistry is critical. One powerful strategy is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

The general process involves three steps:

The non-chiral substrate (or a prochiral substrate like the enolate of this compound) is coupled to the chiral auxiliary. youtube.com

The resulting intermediate reacts with a reagent, where the auxiliary biases the reaction to occur from one face of the molecule, leading to a specific stereoisomer. youtube.com

The auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered and reused. wikipedia.orgyoutube.com

Various chiral auxiliaries have been developed, each with specific applications. Oxazolidinones, popularized by David A. Evans, are highly effective in controlling the stereochemistry of alkylation and aldol reactions of enolates. rsc.orgresearchgate.net

| Chiral Auxiliary Type | Example(s) | Typical Application |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone researchgate.netsigmaaldrich.com | Asymmetric alkylations and aldol reactions. rsc.orgresearchgate.net |

| Camphorsultam | Oppolzer's sultam wikipedia.org | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. researchgate.net |

| Ephedrine Derivatives | (+)-Pseudoephedrine, (-)-Ephedrine wikipedia.orgsigmaaldrich.com | Asymmetric alkylation of α-amino acids. wikipedia.org |

| tert-Butanesulfinamide | Ellman's auxiliary wikipedia.org | Asymmetric synthesis of chiral amines. wikipedia.org |

Theoretical Validation of Reaction Mechanisms

Computational chemistry provides powerful tools to validate and deepen the understanding of the reaction mechanisms discussed in the previous sections. Theoretical methods can be used to model potential energy surfaces, calculate the energies of intermediates and transition states, and explore different reaction pathways.

For photochemical reactions, methods like time-dependent density functional theory (TD-DFT) can be used to investigate the properties of electronic excited states. ed.ac.uk These calculations can identify the likely deactivation pathways by mapping the potential energy profiles of the ground and excited states. rsc.org For example, theoretical studies can locate conical intersections that facilitate rapid decay back to the ground state or calculate the energy barriers for competing photochemical processes. rsc.orgnih.gov

In the context of stereocontrol, computational models can explain the origins of diastereoselectivity when using chiral auxiliaries. By calculating the energies of the different transition states that lead to the possible stereoisomeric products, researchers can predict which product should be favored. These models often reveal that the observed selectivity arises from minimizing steric clashes between the incoming reagent, the substrate, and the bulky chiral auxiliary in the lowest-energy transition state.

Advanced Spectroscopic Characterization and Structural Elucidation of Enone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including complex enone systems.

High-Resolution ¹H and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of hydrogen and carbon atoms within a molecule. In the context of an enone like 6-Phenylhex-4-en-3-one, specific chemical shifts (δ) are anticipated for the various nuclei.

The ¹H NMR spectrum would be characterized by signals for the phenyl protons, the vinylic protons of the α,β-unsaturated system, the methylene (B1212753) protons, and the terminal methyl group. The coupling constants (J) between adjacent protons would provide critical information about the connectivity and stereochemistry of the double bond.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts for each unique carbon atom. nih.gov The carbonyl carbon of the ketone is typically observed in the downfield region (around 190-220 ppm), while the carbons of the C=C double bond and the phenyl group appear in the vinylic/aromatic region (around 100-160 ppm). The aliphatic carbons of the hexene chain would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As experimental data for this compound is not readily available, these are predicted values based on analogous structures.)

Toggle NMR Data Table

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH3) | ~1.1 | ~8 |

| C2 (CH2) | ~2.6 | ~35 |

| C3 (C=O) | - | ~200 |

| C4 (CH=) | ~6.2 | ~130 |

| C5 (=CH) | ~6.9 | ~145 |

| C6 (CH2-Ph) | ~3.4 | ~40 |

| Phenyl C | - | ~126-140 |

| Phenyl H | ~7.2-7.4 | - |

Two-Dimensional NMR Methodologies (e.g., 2D INADEQUATE)

Two-dimensional (2D) NMR techniques are instrumental in deciphering the structures of complex molecules where 1D spectra may show overlapping signals. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the vinylic protons on C4 and C5, and between the methylene protons and their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.

2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While less common due to sensitivity limitations, this experiment provides direct C-C connectivity information, offering an unambiguous map of the carbon framework.

NOE Difference Spectroscopy for Proximity Information

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation affects the intensity of NMR signals from other spins that are spatially close (typically within 5 Å). libretexts.orgucl.ac.uk NOE difference spectroscopy is a 1D experiment where a spectrum with a specific proton resonance saturated is subtracted from a normal spectrum. libretexts.org The resulting difference spectrum shows positive signals for protons that are close in space to the irradiated proton. organicchemistrydata.org This technique is invaluable for determining stereochemistry, such as the E/Z configuration of the double bond in this compound, and for elucidating the preferred conformation of the molecule in solution. libretexts.org For more complex molecules, a 2D version called NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to visualize all through-space correlations in a single experiment. libretexts.orgwikipedia.org

Conformational Analysis via ¹H-NMR Data

The magnitudes of proton-proton coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide detailed information about the dihedral angles between adjacent C-H bonds, as described by the Karplus equation. By analyzing the J-couplings, particularly along the flexible alkyl chain of this compound, it is possible to deduce the predominant conformations of the molecule in solution. Furthermore, NOE data can provide crucial distance constraints that, when used in conjunction with computational modeling, can generate a detailed 3D structural model of the molecule. libretexts.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Infrared (IR) and Raman Spectroscopy in Enone Characterization

For an α,β-unsaturated ketone like this compound, IR and Raman spectroscopy provide characteristic signals for the key functional groups.

C=O Stretch: The carbonyl group of the ketone will exhibit a strong absorption in the IR spectrum. Due to conjugation with the C=C double bond, this band is typically found at a lower frequency (around 1650-1685 cm⁻¹) compared to a non-conjugated ketone (1715 cm⁻¹).

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the enone system will appear in the region of 1600-1650 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations of the vinylic hydrogens can provide information about the substitution pattern of the alkene.

Aromatic C=C and C-H Stretches: The phenyl group will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the C=C stretching vibrations of both the alkene and the aromatic ring are typically strong and well-defined.

Table 2: Characteristic Vibrational Frequencies for Enone Systems

Toggle Vibrational Data Table

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (conjugated) | Stretch | 1650-1685 (Strong) | 1650-1685 (Weak-Medium) |

| C=C (conjugated) | Stretch | 1600-1650 (Medium) | 1600-1650 (Strong) |

| Aromatic C=C | Stretch | ~1450-1600 (Medium-Weak) | ~1450-1600 (Strong) |

| Aromatic C-H | Stretch | ~3030 (Medium) | ~3030 (Strong) |

| Aliphatic C-H | Stretch | 2850-2960 (Medium) | 2850-2960 (Medium) |

Electronic Spectroscopy and Chiroptical Investigations

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule and is particularly informative for compounds containing chromophores, such as the enone system in this compound.

Electronic circular dichroism (ECD) spectroscopy is the electronic equivalent of VCD and is a key tool for studying the stereochemistry of chiral compounds containing UV-Vis active chromophores. The enone chromophore in this compound is expected to give rise to characteristic ECD signals if the molecule is chiral.

The ECD spectrum of an enone is highly sensitive to its conformation and the nature of any substituents. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the helicity of the enone system and the spatial arrangement of other groups in the molecule. For this compound, the conformation around the single bonds of the hexenone (B8787527) chain and the orientation of the phenyl group would significantly influence the observed ECD spectrum. Theoretical calculations, often employed in conjunction with experimental ECD, could predict the spectra for different conformers, but such a study for this specific compound does not appear to have been published.

The ECD spectra of flexible molecules can be influenced by environmental factors such as the solvent and temperature. These factors can alter the conformational equilibrium of the molecule, leading to changes in the observed spectrum. For this compound, changing the solvent polarity or the temperature could potentially shift the equilibrium between different rotational isomers, which would be reflected in its ECD spectrum. Again, the lack of experimental data prevents a specific analysis.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated enones like this compound, two main electronic transitions are typically observed: a high-intensity π → π* transition at shorter wavelengths and a lower-intensity n → π* transition at longer wavelengths. The position of these absorption maxima can be predicted using empirical rules, such as the Woodward-Fieser rules for enones.

Table 1: Predicted UV-Vis Absorption Maxima for a Generic Phenyl-Substituted Enone

| Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 220-280 | > 10,000 |

| n → π | 300-350 | < 1,000 |

Note: These are generalized ranges and the exact values for this compound would depend on its specific substitution and conformation.

Electronic Circular Dichroism (ECD) Analysis of Enone Chromophores

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing essential information about the molecular weight and elemental composition of a molecule. In the study of enone systems, such as this compound, mass spectrometry is instrumental in confirming the molecular formula and offers insights into the molecule's fragmentation pathways under ionization.

The molecular formula of this compound is C₁₂H₁₄O. The nominal mass of this compound is calculated by summing the integer masses of the most abundant isotopes of its constituent atoms (C=12, H=1, O=16), resulting in a molecular weight of 174 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, which is crucial for unambiguously determining the elemental composition.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 174. Key fragmentation pathways would likely include:

α-Cleavage: Breakage of the bond between the carbonyl carbon and the adjacent ethyl group would result in the loss of an ethyl radical (•CH₂CH₃, 29 mass units) to yield a resonance-stabilized acylium ion at m/z 145. Alternatively, cleavage of the bond between the carbonyl carbon and the vinyl group is also possible.

McLafferty Rearrangement: Although less likely due to the position of the double bond, if a gamma-hydrogen is available for transfer, a neutral alkene fragment could be eliminated.

Cleavage related to the Phenyl Group: Fragmentation involving the phenyl group is also anticipated. A prominent fragment would likely correspond to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment in compounds containing a benzyl (B1604629) moiety. Cleavage of the bond between the phenyl-bearing carbon and the rest of the molecule could also lead to significant fragments.

A hypothetical fragmentation pattern and the corresponding major ions expected in the mass spectrum of this compound are presented in the table below. The relative intensities are predictions based on the expected stability of the resulting fragments.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 117 | [C₉H₉]⁺ | Cleavage of the C-C bond between the carbonyl and the double bond |

| 105 | [C₇H₅O]⁺ | Cleavage of the bond between the ethyl group and the carbonyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and cleavage of the benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound.

It is important to note that the actual mass spectrum could exhibit variations in the fragmentation pattern and relative intensities depending on the specific ionization technique and energy used.

Computational and Theoretical Chemistry of 6 Phenylhex 4 En 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reaction pathways of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio metadynamics provide powerful tools to explore these aspects.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of chemical systems. It is frequently employed to elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies. For alpha,beta-unsaturated ketones, DFT studies can provide insights into nucleophilic additions, cycloadditions, and other characteristic reactions. However, specific DFT studies detailing the reaction mechanisms of 6-Phenylhex-4-en-3-one are not prominently featured in the reviewed literature. While some research mentions derivatives, such as (Z)-5-amino-substituted analogs of this compound, these studies focus on synthesis and characterization rather than a deep dive into reaction mechanisms using DFT.

Ab Initio Metadynamics for Dynamic Reaction Pathways

Ab initio metadynamics is a powerful simulation technique used to explore the free energy surface of a reaction and identify complex reaction pathways, including intermediates and transition states, without prior assumptions about the reaction coordinates. This method is particularly useful for understanding dynamic processes in flexible molecules. There are currently no specific ab initio metadynamics studies found in the literature that focus on the dynamic reaction pathways of this compound.

Chiroptical Property Prediction and Analysis

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is crucial for determining the absolute configuration of chiral molecules. Computational simulations of these spectra are instrumental in this process.

Simulation of ECD and VCD Spectra

The simulation of ECD and VCD spectra using quantum chemical methods, often based on DFT, allows for the prediction of the chiroptical response of a molecule. This is achieved by calculating the rotational strengths for electronic transitions (ECD) and the differential absorption of left and right circularly polarized infrared light for vibrational transitions (VCD). For a chiral molecule like this compound (if a specific enantiomer is considered), such simulations would be invaluable. However, dedicated studies presenting simulated ECD or VCD spectra for this compound are not available in the surveyed literature.

Correlation of Theoretical and Experimental Chiroptical Data

A critical step in the structural elucidation of chiral compounds is the comparison of theoretically calculated chiroptical spectra with experimentally measured data. A good correlation between the two provides a high degree of confidence in the assignment of the absolute configuration. In the absence of published experimental and theoretical chiroptical data for this compound, such a correlation cannot be established at this time.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational search is necessary to identify the global minimum and other significant low-energy conformers.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes. By simulating the trajectory of a molecule over time, MD can reveal the dynamic interplay between different conformations and the influence of the environment (e.g., solvent) on the molecular structure.

Despite the utility of these methods, specific studies detailing a comprehensive conformational analysis or molecular dynamics simulations of this compound are not found in the available scientific literature.

Energy Minimization and Conformational Flexibility Studies

Energy minimization, also known as geometry optimization, is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. wikipedia.orgyoutube.com This process seeks to find the coordinates of the atoms that correspond to a local or global minimum on the potential energy surface, where the net interatomic forces are close to zero. wikipedia.org The resulting optimized structure represents the molecule's most likely conformation and is essential for further theoretical investigations into its properties and reactivity. wikipedia.orgyoutube.com

The conformational flexibility of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding the conformational landscape is vital as different conformers can exhibit distinct chemical and physical properties. Computational methods allow for the exploration of these conformers and the determination of their relative energies, providing insight into the molecule's dynamic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and verification. nih.gov For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique, and the chemical shifts of nuclei are highly sensitive to their local electronic environment. libretexts.org

Computational methods, such as Density Functional Theory (DFT) combined with techniques like Gauge-Including Atomic Orbitals (GIAO), can be used to calculate the magnetic shielding of each nucleus in a molecule. nih.govliverpool.ac.uk These calculated shielding values can then be converted into predicted NMR chemical shifts. Modern approaches even integrate machine learning and graph neural networks with DFT calculations to improve the accuracy of these predictions. nih.govarxiv.org The ability to predict ¹H and ¹³C NMR spectra can aid chemists in interpreting experimental data and confirming the structure of newly synthesized compounds. youtube.com

Applications of 6 Phenylhex 4 En 3 One As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Construction of Functionalized Scaffolds

The unique structural features of 6-phenylhex-4-en-3-one make it an ideal starting point for the synthesis of more complex, functionalized molecular frameworks. Its ability to undergo reactions at both the carbonyl carbon and the β-carbon of the enone system is key to its utility in building diverse chemical scaffolds.

Precursor for Heterocyclic Compound Synthesis (e.g., Pyranones, Pyridines)

The enone moiety within this compound is a classic precursor for the synthesis of six-membered heterocyclic systems like pyranones and pyridines. Although direct, named syntheses starting from this specific ketone are not extensively documented, its structure lends itself to well-established synthetic strategies.

For instance, 4H-pyrans can be synthesized through the reaction of α,β-unsaturated ketones with β-dicarbonyl compounds. organic-chemistry.org In a potential application, this compound could react with a β-ketoester in a Michael-type addition followed by cyclization and dehydration to yield a highly substituted 4H-pyran derivative. This transformation highlights the role of the enone as a 1,3-dielectrophile.

Similarly, the construction of substituted pyridines can be achieved through multicomponent reactions involving an α,β-unsaturated ketone. baranlab.org The Hantzsch pyridine (B92270) synthesis and its variations, which condense an enone, an aldehyde, and ammonia (B1221849) (or an ammonia source), represent a powerful method for creating pyridine rings. baranlab.orgyoutube.com By analogy, this compound could serve as the enone component in such a reaction, leading to a polysubstituted pyridine bearing a phenylethyl group, a valuable scaffold in medicinal chemistry.

Building Block for Vicinal Amino Alcohols

Vicinal amino alcohols are critical structural motifs present in numerous natural products and pharmaceutical agents. The carbon skeleton of this compound is an excellent platform for the stereoselective synthesis of these compounds. A notable study by Nájera, Sansano, Yus, and coworkers demonstrates a highly regio- and stereoselective method to produce vicinal amino alcohols from precursors structurally related to this compound. nih.govresearchgate.netua.esacs.org In their work, enolized zinc homoenolates, generated from cyclopropanols, react with chiral N-tert-butanesulfinyl imines. nih.govacs.org This methodology, when applied to a system derived from 3-phenylpropanal (B7769412) (the aldehyde equivalent of our subject ketone), yields vicinal amino alcohol derivatives with a 6-phenylhex-3-ol backbone. nih.govacs.org The reaction proceeds with high diastereoselectivity, preferentially forming the anti-diastereoisomer. acs.org This highlights the utility of the 6-phenylhexan-3-one (B3054218) framework as a building block for complex, stereodefined molecules.

Table 1: Stereoselective Synthesis of a Vicinal Amino Alcohol Derivative

| Reactants | Key Reagents | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl imine derived from 3-phenylpropanal and 1-vinylcyclopropanol | Et3N, Et2Zn | (RS,3S,4R)-4-Amino-N-(tert-butanesulfinyl)-6-phenylhex-1-en-3-ol | High anti-diastereoselectivity | acs.org |

Formation of Skipped Dienes and Enynes

The 1,4-diene motif, often called a skipped diene, is a common feature in many natural products, including fatty acids and polyketides. rsc.orgresearchgate.netrsc.orgnih.gov this compound provides a straightforward entry to this important structural unit. The carbonyl group can be converted into a new carbon-carbon double bond through olefination reactions, thereby creating a 1,4-diene system.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation. wikipedia.orgslideshare.netnrochemistry.com It involves the reaction of the ketone with a stabilized phosphonate (B1237965) carbanion. This method is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Applying the HWE reaction to this compound would yield a substituted 6-phenylhexa-1,4-diene. Similarly, the Wittig reaction offers another route, reacting the ketone with a phosphonium (B103445) ylide to generate the corresponding alkene. wikipedia.orglumenlearning.commasterorganicchemistry.comyoutube.com These methods transform the readily available enone into a more complex diene scaffold, which can be a crucial intermediate in further synthetic endeavors.

Integration into Total Synthesis Efforts

The functionalized scaffolds derived from this compound are directly relevant to the total synthesis of complex molecules, particularly natural products and their analogues.

Utilization in Natural Product Synthesis

While a specific total synthesis employing this compound as a starting material is not prominently featured in the literature, the structural motifs it can generate are ubiquitous in nature. The skipped diene unit, for example, is a key structural element in a wide array of natural products, including various alkaloids, terpenoids, and polyketides. rsc.orgresearchgate.net Reviews on this topic highlight the prevalence and importance of this non-conjugated diene system. rsc.orgresearchgate.netresearchgate.net Synthetic strategies that can reliably produce skipped dienes are therefore of high value to the natural product synthesis community. The conversion of this compound to a 1,4-diene, as described above, thus represents a valuable entry point for the synthesis of such natural products.

Chiral Synthons from Enantiomerically Pure Enones

The prochiral nature of this compound makes it an excellent substrate for asymmetric synthesis, leading to valuable chiral synthons. Rather than starting with a chiral version of the enone, stereocenters are typically introduced through reactions that proceed with high enantioselectivity.

A prime example is the asymmetric Michael addition, a cornerstone of enantioselective C-C bond formation. beilstein-journals.orgnih.govrsc.org In this reaction, a nucleophile adds to the β-position of the enone under the influence of a chiral catalyst. This creates a new stereocenter. A wide variety of chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, have been developed to facilitate these transformations with high enantiomeric excess. beilstein-journals.orgnih.gov The application of such a catalyst to this compound with a suitable nucleophile would generate a chiral ketone, a versatile intermediate for further elaboration into complex, enantiomerically pure molecules. Furthermore, the stereoselective synthesis of vicinal amino alcohols from related precursors, as discussed previously, also serves as a powerful method for generating chiral synthons from this structural framework. acs.orgnih.govnih.gov

Table 2: Potential Asymmetric Transformation of this compound

| Reaction Type | Generic Reactants | Potential Chiral Product | Significance | Reference for Method |

|---|---|---|---|---|

| Asymmetric Michael Addition | This compound + Nucleophile (e.g., malonate) | Enantioenriched functionalized ketone | Creates a new stereocenter at the β-position. | beilstein-journals.orgrsc.orgnih.gov |

Lack of Specific Research Data on this compound in Advanced Materials and Agrochemicals

Despite a thorough review of available scientific literature, specific research detailing the application of This compound as a synthetic intermediate in the design of advanced materials and agrochemicals is not presently available.

Searches for direct applications of this compound in the development of functional polymers, novel agrochemical agents, or other advanced materials did not yield specific studies or data. The existing body of research focuses on similarly structured compounds or broader chemical classes, without explicitly detailing the role of this compound.

Therefore, a detailed discussion, including research findings and data tables on its contribution to these fields, cannot be provided at this time. Further research and publication in peer-reviewed scientific journals are required to elucidate the potential of this specific chemical entity in the domains of advanced materials and agrochemical design.

Future Research Directions and Emerging Trends in 6 Phenylhex 4 En 3 One Chemistry

Development of More Sustainable and Atom-Economical Syntheses

A significant push towards "green chemistry" is steering the future of synthetic organic chemistry, and the production of 6-Phenylhex-4-en-3-one is no exception. Future research will prioritize the development of synthetic routes that are not only efficient but also minimize waste and environmental impact.

Key Research Thrusts:

Green Catalysts and Solvents: Expect a move away from stoichiometric reagents and hazardous solvents. Research will likely focus on employing green catalysts, such as choline (B1196258) hydroxide (B78521) (ChOH), for condensation reactions in aqueous media. acs.orgacs.org The use of water as a solvent is a key goal, as it is non-toxic and abundant. acs.orgacs.orgmdpi.com Sonication has also been explored as a green and effective activation method for related syntheses. benthamdirect.com

Atom-Economical Reactions: The principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will be a central theme. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, are a prime example. For instance, a facile Hβ zeolite-catalyzed strategy for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions proceeds via a tandem hydration/condensation sequence. rsc.org

Dehydrogenation Strategies: Palladium-catalyzed dehydrogenation of saturated ketones presents a highly atom-efficient method to introduce α,β-unsaturation, using molecular oxygen as the ultimate oxidant. organic-chemistry.orgresearchgate.net This avoids the use of stoichiometric oxidizing agents, which generate significant waste.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for α,β-Unsaturated Ketones

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Catalyst | Often stoichiometric strong bases/acids | Green catalysts (e.g., Choline Hydroxide), Zeolites, Palladium complexes acs.orgacs.orgrsc.orgresearchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Water, solvent-free conditions acs.orgacs.orgmdpi.comrsc.org |

| Byproducts | Significant salt and organic waste | Minimal byproducts (e.g., water) nih.gov |

| Efficiency | Can be multi-step with purification at each stage | One-pot, tandem reactions for higher step-economy nih.govrsc.org |

Exploration of Novel Reactivity Modes and Mechanistic Pathways

While the fundamental reactivity of α,β-unsaturated ketones like this compound is well-established, there is still much to explore regarding novel reaction pathways and a deeper mechanistic understanding.

Core Concepts:

Nucleophilic Addition: The electrophilic nature of both the carbonyl carbon (C-3) and the β-carbon (C-5) allows for two primary modes of nucleophilic attack: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon. youtube.comlibretexts.orglibretexts.orgrsc.org The choice between these pathways is influenced by the nature of the nucleophile and the reaction conditions.

Thermodynamic vs. Kinetic Control: Many additions to α,β-unsaturated systems are reversible. This allows for thermodynamic control, where the more stable product is favored, which is often the conjugate addition product. libretexts.org

Future Research Directions:

Unprecedented Reactivity: Investigation into previously unexplored reactions of this compound could uncover new synthetic transformations. For instance, photochemical reactions of related spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones have shown unprecedented reversible cyclohexanone (B45756) cycle breaking. researchgate.net

Mechanistic Elucidation: Detailed mechanistic studies, potentially employing computational methods, will be crucial for understanding and controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound. researchgate.net This includes understanding the role of intermediates like enolate ions. libretexts.org

Advanced Stereochemical Control in Complex Molecular Architectures

The presence of stereocenters in molecules can have a profound impact on their biological activity and material properties. researchgate.net As such, the ability to control the stereochemistry during the synthesis of this compound derivatives is a key area for future development.

Strategies for Stereochemical Control:

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. researchgate.net For example, iridium-catalyzed enantioselective allylation has been used to establish the first stereocenter in the synthesis of complex natural products. acs.org

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of a reaction. researchgate.net

Substrate Control: The existing stereochemistry within a complex molecule can influence the stereochemical outcome of subsequent reactions.

Table 2: Methods for Stereochemical Control in the Synthesis of Chiral Ketones

| Method | Description | Example Application |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enamine catalysis for α-trifluoromethylation of aldehydes. wikipedia.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | Use of chiral sulfoxides or amino acid derivatives. researchgate.net |

| Diastereoselective Reactions | A reaction that favors the formation of one diastereomer over another. | Organocascade reactions to synthesize functionalized spiropolycyclic scaffolds with high diastereoselectivity. researchgate.net |

Future work in this area will likely involve the design of new chiral catalysts and reagents specifically tailored for reactions of this compound and its analogs, enabling the synthesis of complex, stereochemically defined molecules.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Applications in this compound Chemistry:

Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the products of a given reaction, including those involving this compound, under various conditions. researchgate.netmdpi.com

Synthesis Planning (Retrosynthesis): Machine learning models can propose synthetic routes to a target molecule, simplifying the process of synthesis design. doaj.org

Catalyst and Reaction Condition Optimization: AI can be used to identify optimal catalysts and reaction conditions to maximize yield and selectivity, saving time and resources. researchgate.netmdpi.com For instance, computational tools have been used to predict the activities of novel phenyl ketone derivatives for treating nonalcoholic fatty liver disease (NAFLD) prior to their synthesis. nih.gov

Expanding the Scope of Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and expanding the range of catalytic transformations applicable to this compound will open up new avenues for its use as a synthetic building block. neu.edugroupecoopsco.com

Emerging Catalytic Strategies:

Hydrogen Borrowing Catalysis: This powerful strategy allows for the alkylation of ketones using alcohols, avoiding the need for harsh bases and alkyl halides. acs.org Iridium catalysts have been shown to be effective in this process. acs.org

Palladium Catalysis: Palladium catalysts are versatile and have been used for a variety of transformations, including oxidative dehydrogenation to form enones and cross-coupling reactions. organic-chemistry.orgresearchgate.net

Cobalt Catalysis: Cobalt-catalyzed reactions, such as the carbene transfer to N-isocyaniminotriphenylphosphorane for the synthesis of oxadiazoles, demonstrate the potential of first-row transition metals in expanding the catalytic repertoire. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to conduct reactions, such as the α-trifluoromethylation of enolates. wikipedia.orgorganic-chemistry.org

Future research will likely focus on discovering new catalytic systems with enhanced activity and selectivity for the transformation of this compound, as well as applying known catalytic methods to this specific substrate to create novel and valuable compounds.

Q & A

Q. What statistical methods are appropriate for analyzing contradictory results in this compound studies?

Q. How to ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.